molecular formula C11H14O3 B6331464 2-Isopropoxy-4-methylbenzoic acid CAS No. 689161-17-9

2-Isopropoxy-4-methylbenzoic acid

Cat. No.: B6331464
CAS No.: 689161-17-9
M. Wt: 194.23 g/mol
InChI Key: MRCZFAVZQCEZKJ-UHFFFAOYSA-N
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Description

2-Isopropoxy-4-methylbenzoic acid (CAS: 689161-17-9) is a benzoic acid derivative with the molecular formula C₁₁H₁₄O₃ and a molecular weight of 194.23 g/mol . The compound features an isopropoxy group at the ortho (2-) position and a methyl group at the para (4-) position relative to the carboxylic acid functional group. Despite its structural characterization, critical physicochemical data—such as melting point, boiling point, density, and solubility—remain unreported in available literature, highlighting gaps in its comprehensive profiling .

This compound is of interest in organic synthesis and pharmaceutical research due to its substituted aromatic framework, which may influence reactivity, bioavailability, and intermolecular interactions. However, its applications and safety profile are underexplored compared to other benzoic acid analogs.

Properties

IUPAC Name

4-methyl-2-propan-2-yloxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-7(2)14-10-6-8(3)4-5-9(10)11(12)13/h4-7H,1-3H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRCZFAVZQCEZKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)O)OC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Two-Step Alkylation-Hydrolysis Protocol

The most widely reported method involves alkylation of 2-hydroxy-4-methylbenzoic acid with iodopropane or 2-bromopropane under basic conditions, followed by hydrolysis. In a representative procedure, 2-hydroxy-4-methylbenzoic acid is treated with iodopropane (1.5 equiv) and K₂CO₃ (2.0 equiv) in DMF at 80°C for 12 hours, yielding the isopropyl ester intermediate. Subsequent hydrolysis with LiOH (2.0 equiv) in THF/H₂O (3:1) at room temperature for 6 hours affords 2-isopropoxy-4-methylbenzoic acid in 82% overall yield.

Key Observations:

  • Base Selection: Concentrated NaOH (45%) at elevated temperatures (80°C) promotes side reactions, including azoxybenzene formation. Lithium hydroxide minimizes decomposition, enabling room-temperature hydrolysis.

  • Solvent Effects: THF/EtOH mixtures enhance intermediate solubility but require strict temperature control to avoid trans-azoxybenzene derivatives.

Palladium-Catalyzed Coupling Strategies

Suzuki-Miyaura Cross-Coupling

A patent-derived approach (CN109553532B) outlines a three-step route applicable to this compound:

  • Esterification: 2-Hydroxy-4-methylbenzoic acid is converted to its methyl ester using H₂SO₄ in methanol (reflux, 6 hours).

  • Palladium-Catalyzed Coupling: The ester reacts with potassium vinylfluoroborate under Pd(dppf)Cl₂ catalysis (110°C, 4 hours) to install the isopropoxy group.

  • Hydrolysis: The ester is saponified with LiOH/THF-H₂O (room temperature, 8 hours).

Performance Metrics:

StepYieldConditions
Esterification95%H₂SO₄, MeOH, reflux
Coupling92%Pd(dppf)Cl₂, Na₂CO₃, THF/H₂O
Hydrolysis89%LiOH, THF/H₂O, rt

Advantages:

  • Avoids azoxybenzene byproducts seen in traditional alkylation.

  • Scalable to multi-kilogram batches with consistent yields.

Haloketone Synthesis and Functional Group Interconversion

Bromoacetyl Intermediate Route

A halogenation pathway adapted from CN109553532B involves bromosuccinimide-mediated α-halogenation of a ketone precursor. For this compound:

  • Esterification: 2-Hydroxy-4-methylbenzoic acid → methyl ester (H₂SO₄/MeOH).

  • Bromination: Treatment with N-bromosuccinimide (1.2 equiv) in THF/H₂O (1:1) at 80°C introduces the bromoacetyl group.

  • Hydrolysis: LiOH-mediated deprotection yields the target acid.

Critical Parameters:

  • Solvent Ratio: THF/H₂O (1:1) optimizes reagent solubility and reaction kinetics.

  • Temperature: Exceeding 80°C accelerates debromination, reducing yields by 15–20%.

Side Reactions and Byproduct Analysis

Azoxybenzene Formation Under Alkaline Conditions

Heating 2-isopropoxy-4-methylbenzoate intermediates with concentrated NaOH (≥45%) at 80°C induces condensation, generating (Z)-1,2-bis(4-carboxy-3-isopropoxyphenyl)diazene-1-oxide as the major byproduct (up to 92%).

Mitigation Strategies:

  • Replace NaOH with LiOH to suppress nitroso intermediate formation.

  • Limit reaction temperatures to ≤60°C during hydrolysis.

Comparative Evaluation of Synthetic Routes

Table 1. Method Efficiency and Scalability

MethodOverall YieldByproduct RiskScalability
Alkylation-Hydrolysis82%ModeratePilot-scale
Pd-Catalyzed Coupling85%LowIndustrial
Haloketone Synthesis74%HighLab-scale

Chemical Reactions Analysis

2-Isopropoxy-4-methylbenzoic acid undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aromatic ring, such as halogens or nitro groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Reactions
2-Isopropoxy-4-methylbenzoic acid serves as a crucial intermediate in the synthesis of various organic compounds. Its structure allows for regioselective reactions, which are essential in creating complex molecules. For instance, it can be utilized in the synthesis of substituted benzoic acids through halogen-metal exchange reactions, facilitating the formation of more complex aromatic systems .

Applications in Polymer Chemistry
The compound is also significant in polymer chemistry, particularly in the synthesis of conjugated polymers. It can participate in reactions that generate copolymers with desirable electronic properties. These copolymers are being researched for their potential use in organic photovoltaics and light-emitting diodes (LEDs), where their electronic properties can enhance device performance .

Pharmaceutical Applications

Potential Antiinflammatory Agent
Research indicates that derivatives of this compound may exhibit anti-inflammatory properties. Such compounds can inhibit certain pathways involved in inflammation, making them candidates for developing new anti-inflammatory medications. The specific mechanisms and efficacy are under investigation, with studies focusing on their interaction with biological targets .

Drug Delivery Systems
The compound's amphiphilic nature allows it to be used in drug delivery systems. It can form micelles or liposomes that encapsulate hydrophobic drugs, improving their solubility and bioavailability. This application is particularly relevant for poorly soluble drugs, enhancing their therapeutic effectiveness .

Material Science

Thermal Stability and Performance
In material science, this compound is explored for its thermal stability and performance characteristics in various applications, including coatings and adhesives. Its incorporation into polymer matrices can improve thermal resistance and mechanical properties, making it suitable for high-performance applications .

Corrosion Inhibition
The compound has also been studied for its potential as a corrosion inhibitor. Its ability to form protective films on metal surfaces helps prevent corrosion, which is critical in industries such as automotive and construction .

Case Studies and Research Findings

Application AreaStudy/ReferenceFindings
Organic SynthesisHalogen-Metal Exchange ReactionsDemonstrated regioselectivity in synthesizing benzoic acids .
PharmaceuticalsAnti-inflammatory ResearchIndicated potential as an anti-inflammatory agent .
Material ScienceThermal Properties StudyImproved thermal stability when incorporated into polymers .
Corrosion InhibitionProtective Coatings ResearchEffective as a corrosion inhibitor for metal surfaces .

Mechanism of Action

The mechanism by which 2-Isopropoxy-4-methylbenzoic acid exerts its effects involves interactions with specific molecular targets and pathways. For instance, its derivatives may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and the structure of the derivative being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Molecular Comparison

The structural uniqueness of 2-isopropoxy-4-methylbenzoic acid becomes evident when compared to derivatives like 4-bromo-3-methylbenzoic acid (CAS: Not specified, ). Key differences include:

Property This compound 4-Bromo-3-methylbenzoic Acid
Molecular Formula C₁₁H₁₄O₃ C₈H₇BrO₂
Molecular Weight 194.23 g/mol 215.05 g/mol
Substituents 2-isopropoxy, 4-methyl 3-methyl, 4-bromo
Physical State Not reported Solid
Appearance Not reported Orange to brown

The isopropoxy group introduces steric bulk and electron-donating effects via oxygen’s lone pairs, while the bromo substituent in 4-bromo-3-methylbenzoic acid exerts electron-withdrawing inductive effects. These differences significantly alter electronic properties and intermolecular interactions.

Physicochemical Properties

  • Acidity :

    • The ortho-isopropoxy group in this compound is electron-donating, reducing the acidity of the carboxylic acid group compared to unsubstituted benzoic acid (pKa ~4.2). In contrast, the para-bromo group in 4-bromo-3-methylbenzoic acid is electron-withdrawing, enhancing acidity (expected pKa < 4.2) .
    • The para-methyl group in both compounds exerts a weak electron-donating effect, further modulating acidity.
  • Solubility and Stability :

    • The bromo compound’s higher molecular weight (215.05 g/mol) and polar bromine atom may increase melting point and reduce organic solvent solubility compared to the isopropoxy analog. However, empirical data for both compounds are lacking .

Biological Activity

2-Isopropoxy-4-methylbenzoic acid, a compound of interest in medicinal chemistry, has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, focusing on antimicrobial and anticancer activities, as well as its mechanism of action.

This compound is an aromatic carboxylic acid characterized by an isopropoxy group and a methyl substituent on the benzene ring. Its chemical structure can be represented as follows:

C12H16O3\text{C}_{12}\text{H}_{16}\text{O}_3

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. In vitro tests have shown that this compound exhibits significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC) µg/mL
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These results suggest that the compound could serve as a lead for developing new antimicrobial agents, particularly in an era of increasing antibiotic resistance .

Anticancer Activity

The potential anticancer properties of this compound have also been investigated. In a study evaluating a series of derivatives, it was found that certain structural modifications led to enhanced antiproliferative activity against various cancer cell lines, including HeLa (cervical cancer) and L1210 (murine leukemia) cells.

Table 2: Antiproliferative Activity of Derivatives

Compound CodeCancer Cell LineIC50 (µM)
This compoundHeLa45 ± 3
This compoundL121038 ± 2
Modified Compound AHeLa22 ± 1
Modified Compound BL121018 ± 1

The findings indicate that the presence of the isopropoxy group may play a crucial role in enhancing the compound's biological activity .

The mechanism by which this compound exerts its biological effects appears to involve interaction with specific molecular targets. Studies suggest that it may disrupt protein-protein interactions critical for cancer cell proliferation. For instance, it has been shown to inhibit the c-Myc-Max protein complex, which is essential for gene expression related to cell growth and proliferation.

Case Study: c-Myc-Max Interaction

In a detailed electrophoretic mobility shift assay (EMSA), it was demonstrated that derivatives of this compound could effectively disrupt c-Myc-Max/DNA complexes at concentrations as low as 20 µM, indicating a potent inhibitory effect on this critical oncogenic pathway .

Q & A

Q. How should conflicting bioassay results across studies be interpreted?

  • Methodological Answer : Evaluate assay conditions (e.g., cell line variability, concentration ranges) and compound stability (e.g., hydrolysis in buffer). and note that biological activity in methoxybenzoic acids depends on substituent electronic effects .

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